Product packaging for Furo[2,3-C]pyridin-3(2H)-one(Cat. No.:CAS No. 106531-52-6)

Furo[2,3-C]pyridin-3(2H)-one

Cat. No.: B009972
CAS No.: 106531-52-6
M. Wt: 135.12 g/mol
InChI Key: KHRZFVYHKRMYLE-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridin-3(2H)-one (CAS 106531-52-6) is a versatile heterocyclic compound that serves as a valuable synthetic intermediate in pharmaceutical research and development. Its fused furopyridinone structure makes it a privileged scaffold for the synthesis of novel biologically active molecules . Researchers utilize this compound in the design and exploration of potential therapeutic agents for various disease pathways, including neurological disorders, inflammation, and cancer . The core structure is also found in complex analogues, such as furoacridin-ones, which have demonstrated potent cytotoxic activity by acting through alkylation of DNA guanine units, suggesting a potential mechanism of action for its derivatives . Available as the free base (Molecular Weight: 135.12, Formula: C7H5NO2) or in its hydrochloride salt form (CAS 106531-51-5) to enhance solubility for experimental and formulation purposes . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses. Please handle with appropriate safety precautions; refer to the Safety Data Sheet for detailed hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B009972 Furo[2,3-C]pyridin-3(2H)-one CAS No. 106531-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZFVYHKRMYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557280
Record name Furo[2,3-c]pyridin-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-52-6
Record name Furo[2,3-c]pyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106531-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridin-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furo 2,3 C Pyridin 3 2h One and Its Derivatives

Strategies for Constructing the Furo[2,3-c]pyridine (B168854) Ring System

The formation of the furo[2,3-c]pyridine skeleton is a key step in the synthesis of Furo[2,3-c]pyridin-3(2H)-one and its derivatives. The primary strategies involve building the furan (B31954) ring onto a functionalized pyridine (B92270) precursor.

Furan Ring Formation onto Pyridine Derivatives

The construction of the furan ring can be accomplished through several cyclization reactions involving appropriately substituted pyridine derivatives. These methods often utilize transition metal catalysis or other mediating agents to facilitate the ring closure.

A prominent strategy for forming the furan ring involves the intramolecular cyclization of pyridine derivatives bearing both a hydroxyl or potential hydroxyl group and an alkynyl substituent.

A powerful and versatile method for the synthesis of furo[2,3-c]pyridine derivatives involves a palladium-catalyzed Sonogashira coupling reaction followed by an intramolecular 5-endo-dig cyclization. This approach typically starts with a dihalogenated hydroxypyridine, which is first coupled with a terminal alkyne. researchgate.net The resulting alkynyl hydroxypyridine intermediate then undergoes a cyclization reaction to form the fused furan ring. researchgate.net

For instance, the synthesis of 2,3,5-substituted furo[2,3-b]pyridines has been achieved through a palladium-catalyzed reaction of 5-bromo-2-hydroxy-3-iodopyridine with phenylacetylene. researchgate.net This reaction utilizes a catalyst system of (Ph₃P)₂PdCl₂ and CuI in triethylamine. researchgate.net Similarly, a carbonylative cyclization of 5-hydroxy-2-methoxy-4-(2-phenylethynyl)pyridine with carbon monoxide in methanol (B129727), catalyzed by PdCl₂ and CuCl₂ under basic conditions, has been employed to prepare methyl 2,5-substituted furo[2,3-c]pyridine-3-carboxylates. researchgate.net

The scope of this methodology is broad, allowing for the introduction of various substituents on both the pyridine and furan rings. The reaction conditions can be tailored to favor the desired cyclization pathway and optimize the yield of the final product.

Table 1: Examples of Palladium-Catalyzed Synthesis of Furopyridine Derivatives

Starting MaterialAlkyneCatalyst SystemProductYield (%)
5-Bromo-2-hydroxy-3-iodopyridinePhenylacetylene(Ph₃P)₂PdCl₂, CuI, Et₃N2,3,5-Substituted furo[2,3-b]pyridine (B1315467)N/A
5-Hydroxy-2-methoxy-4-(2-phenylethynyl)pyridine-PdCl₂, CuCl₂, CO, MeOHMethyl 2,5-substituted furo[2,3-c]pyridine-3-carboxylateN/A
4-Iodo-1-phenyl-1H-pyrazol-3-olTerminal AlkynesPd catalyst4-Alkynyl-3-hydroxy-1-phenyl-1H-pyrazolesN/A

Note: N/A indicates that the specific yield was not provided in the cited source.

Silver(I) ions have been shown to effectively mediate the 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles, which are structurally analogous to the precursors for furo[2,3-c]pyridines. beilstein-journals.orgnih.gov This method offers an efficient route to access novel 2,5-disubstituted 2H-furo[2,3-c]pyrazoles and can be conceptually extended to the synthesis of furo[2,3-c]pyridin-3(2H)-ones. beilstein-journals.orgnih.gov

The process typically involves heating the hydroxyalkynyl substrate with a base, such as cesium carbonate (Cs₂CO₃), in a solvent like N,N-dimethylformamide (DMF) in the presence of a silver(I) catalyst. beilstein-journals.orgnih.gov The required hydroxyalkynyl precursors are often prepared via a palladium-catalyzed coupling of a halo-hydroxypyridine or a related heterocyclic compound with a terminal alkyne. beilstein-journals.orgnih.gov

The utility of this silver-mediated cyclization has been demonstrated in the synthesis of various fused heterocyclic systems. rsc.org For example, the treatment of 2-(pyridin-2-yl)acetic acid propargyl esters with silver(I) carbonate (Ag₂CO₃) and potassium acetate (B1210297) (KOAc) in toluene (B28343) at 100 °C leads to the formation of fused tricyclic indolizines in good to excellent yields. rsc.org This reaction proceeds through a domino silver-mediated double cyclization sequence. rsc.org

Table 2: Silver(I)-Mediated Cyclization Reactions

SubstrateCatalyst/ReagentsProductYield (%)
4-Alkynyl-3-hydroxy-1-phenyl-1H-pyrazolesSilver(I) catalyst, Base (e.g., Cs₂CO₃), DMF2,5-Disubstituted 2H-furo[2,3-c]pyrazolesN/A
Prop-2-ynyl 2-(pyridin-2-yl)acetateAg₂CO₃, KOAc, TolueneFuro[3,4-a]indolizin-1(3H)-one90

Note: N/A indicates that the specific yield was not provided in the cited source.

Palladium-Catalyzed Coupling followed by 5-endo-dig Cyclization
Bromination and Dehydrobromination Approaches

An alternative strategy for the construction of the furo[3,2-c]pyridin-3(2H)-one ring system involves the bromination and subsequent dehydrobromination of 3-acyl-4-hydroxypyridines. researchgate.net This method provides a route to furo[3,2-c]pyridin-3-ols and furo[3,2-c]pyridin-3(2H)-ones. researchgate.net The starting 3-acyl-4-hydroxypyridines can be subjected to bromination, followed by an elimination reaction to facilitate the furan ring closure.

Cyclization of 3-Acyl-4-hydroxypyridines

The cyclization of 3-acyl-4-hydroxypyridines represents a direct approach to the furo[2,3-c]pyridine core. This transformation can be achieved through various synthetic manipulations. One reported method involves the conversion of 3-acyl-4-hydroxypyridines to furo[3,2-c]pyridin-3-ols and furo[3,2-c]pyridin-3(2H)-ones via a bromination/dehydrobromination sequence. researchgate.net

Furthermore, the synthesis of highly functionalized 4-hydroxypyridine (B47283) derivatives, which can serve as precursors, has been accomplished through a two-step process involving a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, followed by a cyclocondensation reaction. beilstein-journals.org These 4-hydroxypyridines can then be further functionalized and cyclized to form the desired furo[2,3-c]pyridine ring system.

Cascade Processes involving Sonogashira Reactions

Pyridine Ring Formation onto Furan Derivatives

An alternative synthetic approach involves the construction of the pyridine ring onto a furan derivative. This can be achieved through various condensation and cyclization strategies.

The Mannich reaction, a three-component condensation, has been utilized in the synthesis of furo[2,3-c]pyridine derivatives. semanticscholar.org For example, the Mannich condensation of 2-methylfuran (B129897) with diethyl malonate, ammonium (B1175870) chloride, and formaldehyde (B43269) can produce an intermediate that, after several steps including cyclization, yields a furo[2,3-c]pyridine compound. semanticscholar.org This classical reaction is a powerful tool for aminoalkylation and has been widely used in the synthesis of various heterocyclic systems. nih.gov

The formation of a pyridine ring can also be accomplished through the thermal cyclization of an azide (B81097) intermediate derived from a furan compound. researchgate.net In one example, a furan-2-carbaldehyde derivative is converted to a propenoic acid under Doebner's conditions. researchgate.net This acid is then transformed into the corresponding azide, which upon heating, cyclizes to form a dihydrofuro[3,2-c]pyridin-4-one. researchgate.net This intermediate can be further aromatized to yield the furo[3,2-c]pyridine (B1313802) skeleton. researchgate.net

Multi-component reactions (MCRs) have emerged as a highly efficient and environmentally friendly method for the synthesis of complex heterocyclic structures like dihydrofuro[2,3-c]pyrazoles in a single pot. ajgreenchem.com These reactions offer significant advantages in terms of operational simplicity, short reaction times, and high yields. ajgreenchem.comajgreenchem.com

A notable example is the four-component reaction of a β-keto ester, hydrazine, an aromatic aldehyde, and a pyridinium (B92312) salt. ajgreenchem.com This reaction can be carried out under various conditions, including microwave irradiation, to produce dihydro-1H-furo[2,3-c]pyrazoles with good to high yields. ajgreenchem.com The use of MCRs allows for the generation of multiple new bonds and stereocenters in a single operation, making it a powerful tool for creating molecular diversity. ajgreenchem.comajgreenchem.com

The use of ionic liquids as a reaction medium for MCRs has gained significant attention due to their green credentials and ability to improve reaction yields and simplicity. ajgreenchem.com Specifically, the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) has been successfully employed in the one-pot, four-component synthesis of dihydro-1H-furo[2,3-c]pyrazoles. ajgreenchem.comajgreenchem.com This method provides excellent yields and is considered an efficient and eco-friendly protocol. ajgreenchem.comajgreenchem.com The ionic liquid acts as both a solvent and a catalyst, facilitating the reaction and often allowing for non-chromatographic purification of the products. ajgreenchem.comajgreenchem.com

Table 2: Ionic Liquid-Mediated Synthesis of Dihydro-1H-furo[2,3-c]pyrazoles

Reactant 1Reactant 2Reactant 3Reactant 4Ionic LiquidYieldReference
Ethyl acetoacetateHydrazinePyridine-3-carbaldehyde1-(2-ethoxy-2-oxoethyl) pyridinium salt[bmIm]OH84% ajgreenchem.com
Ethyl acetoacetateHydrazine4-methoxybenzaldehyde1-(2-ethoxy-2-oxoethyl) pyridinium salt[bmIm]OH76% ajgreenchem.com
Multi-Component Reactions (MCRs) for Dihydrofuro[2,3-c]pyrazoles

Strategies for this compound specifically

The direct synthesis of the this compound core can be achieved through several targeted methods. These strategies often involve the formation of the fused furan ring onto a pre-existing pyridine structure.

Hydrolysis of Ester Groups

A common strategy for the synthesis of furopyridinones involves the hydrolysis of a corresponding ester precursor. For instance, the synthesis of the isomeric Furo[3,2-c]pyridin-3(2H)-one can be achieved by treating a cyclized product with aqueous acid to remove ester groups, yielding the final lactam. This approach is often the final step in a multi-step synthesis, where the ester group serves as a protecting or activating group during the construction of the heterocyclic framework.

Cyclization of 3-Bromoacetyl-4-ethoxypyridine Hydrobromide

A specific and effective method for the synthesis of Furo[3,2-c]pyridin-3(2H)-one, an isomer of the title compound, involves the cyclization of 3-bromoacetyl-4-ethoxypyridine hydrobromide. semanticscholar.org This precursor is prepared from 4-chloronicotinic acid through a series of reactions including esterification, Claisen condensation, and subsequent bromination. semanticscholar.org Heating the 3-bromoacetyl-4-ethoxypyridine hydrobromide with hydrogen bromide in acetic acid directly affords the Furo[3,2-c]pyridin-3(2H)-one. semanticscholar.org This method provides a direct route to the furopyridinone core from a readily available starting material.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds is a growing area of research, aiming to reduce environmental impact and improve efficiency. Key aspects include the use of environmentally benign solvents, catalysts, and energy sources, as well as the development of one-pot and multicomponent reactions to minimize waste.

Chemical Reactivity and Transformations of Furo 2,3 C Pyridin 3 2h One Scaffolds

Functionalization and Derivatization Strategies

Functionalization of the Furo[2,3-c]pyridin-3(2H)-one scaffold can be achieved through various strategies that target the furan (B31954), the pyridine (B92270), or the lactam moiety. These include metal-catalyzed cross-coupling reactions for carbon-carbon bond formation, electrophilic substitutions on the aromatic rings, nucleophilic additions or substitutions, and modifications involving the pyridine nitrogen atom.

Palladium-mediated cross-coupling reactions are powerful tools for introducing aryl, vinyl, and alkynyl substituents onto heterocyclic cores. For furopyridine systems, reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings have been successfully employed, typically on halo-substituted or triflate precursors. nih.govwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. preprints.org While specific examples on the this compound core are not extensively detailed, the reaction is widely applied to related furopyridine isomers. For instance, 4-phenylfuro[3,2-c]pyridine has been synthesized from its corresponding chloro-derivative via a Suzuki coupling with phenylboronic acid, catalyzed by Pd(PPh₃)₄. Similarly, this reaction has been used to functionalize spirooxindole derivatives of furo[2,3-b]pyridine (B1315467). preprints.org These examples suggest that halogenated this compound derivatives would be viable substrates for Suzuki couplings.

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is another key palladium-catalyzed transformation. wikipedia.org This reaction has been utilized to prepare 2-amino-3-alkynyl pyridines from 2-amino-3-bromopyridines under mild conditions, demonstrating its utility on the pyridine portion of the scaffold. scirp.org One-pot syntheses combining Sonogashira coupling with subsequent heteroannulation steps have been developed to construct furo[2,3-b]pyridone cores, highlighting the robustness of this method in building complex fused systems. nih.gov

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, has also been applied to create complex furopyridine structures. organic-chemistry.org Intramolecular Heck reactions, in particular, are a powerful strategy for ring closure to form fused systems, as demonstrated in the synthesis of benzo smolecule.comambeed.comfuro[3,2-c]pyridines from 2-bromophenoxy pyridines. ysu.am

Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions on Furopyridine Scaffolds

Reaction Type Substrate Example Coupling Partner Catalyst System Base/Solvent Product/Yield Reference
Suzuki-Miyaura 5-Bromo-spiro[furo[2,3-b]pyridine-3,3'-indoline]-2'-one (Hetero)arylboronic acid Pd(PPh₃)₄ (0.05 equiv.) K₂CO₃ / Toluene-Ethanol 75-97% preprints.org
Suzuki-Miyaura 4-Chlorofuro[3,2-c]pyridine Phenylboronic acid Pd(PPh₃)₄ Not specified / Dichloromethane Not specified
Sonogashira 2-Amino-3-bromopyridine Terminal alkynes Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N / DMF 72-96% scirp.org
Heck (Intramolecular) 2-(2-Bromophenoxy)pyridine - Pd(OAc)₂ / IPr-HCl K₂CO₃ / DME up to 95% ysu.am

The electron-rich furan ring and the electron-deficient pyridine ring exhibit different susceptibilities to electrophilic aromatic substitution. The orientation of substitution is influenced by the directing effects of the fused ring system and any existing substituents. lkouniv.ac.in

Bromination is a common electrophilic substitution used to introduce a bromine atom, which can serve as a handle for further cross-coupling reactions. Reagents such as N-bromosuccinimide (NBS) are typically used. preprints.orgvulcanchem.com For instance, treatment of a spiro[furo[2,3-b]pyridine-3,3'-indoline]-2'-one derivative with NBS in refluxing methanol (B129727) resulted in monobromination of the pyridine ring in excellent yield. preprints.org The synthesis of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one also involves bromination of a furo[3,2-b]pyridine (B1253681) precursor. vulcanchem.com These findings indicate that the this compound scaffold is amenable to bromination, likely on the pyridine ring.

Nitration introduces a nitro group onto the aromatic core, typically using a mixture of concentrated nitric acid and sulfuric acid. Studies on the closely related benzo[b]furo[2,3-c]pyridine system have shown that electrophilic substitution, including nitration and acylation, proceeds selectively at the C-6 position of the annelated benzene (B151609) ring. researchgate.net If this position is blocked, substitution occurs at the C-8 atom. researchgate.net Similarly, nitration of the furo[2,3-b]pyridine isomer with fuming nitric acid and sulfuric acid afforded the 2-nitro derivative along with addition products. semanticscholar.org This suggests that nitration of this compound would likely occur on the pyridine ring, with the precise position depending on the reaction conditions and existing substituents.

Table 2: Electrophilic Aromatic Substitution Reactions on Furopyridine Analogs

Reaction Substrate System Reagents Position of Substitution Reference
Bromination Spiro[furo[2,3-b]pyridine...] N-Bromosuccinimide (NBS) Pyridine ring (C-5) preprints.org
Nitration Benzo[b]furo[2,3-c]pyridine HNO₃ / H₂SO₄ Benzene ring (C-6) researchgate.net
Nitration Furo[2,3-b]pyridine Fuming HNO₃ / H₂SO₄ Furan ring (C-2) semanticscholar.org

Nucleophilic substitution reactions are a key strategy for functionalizing furopyridine scaffolds, particularly those bearing a leaving group such as a chlorine atom. researchgate.net Studies on 4-chlorofuro[3,2-c]pyridines have shown that the chlorine atom can be readily displaced by various nucleophiles. researchgate.net These include alkoxides (e.g., sodium ethoxide, propoxide) to form alkoxy derivatives and cyclic secondary amines (e.g., morpholine, piperidine, pyrrolidine) to yield 4-amino-substituted products. researchgate.net The carbonyl group within the this compound structure also presents a site for potential nucleophilic attack, leading to various derivatizations. smolecule.com

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide, a transformation that alters the electronic properties of the ring system and serves as a precursor for further reactions. researchgate.net The N-oxidation of furo[3,2-c]pyridine (B1313802) derivatives has been accomplished using reagents like 3-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. researchgate.netresearchgate.net The resulting N-oxides are valuable intermediates. For example, they can undergo the Reissert-Henze reaction, where treatment with benzoyl chloride and potassium cyanide introduces a cyano group into the pyridine ring, typically adjacent to the nitrogen atom. researchgate.netresearchgate.net

Table 3: Common Chemical Transformations of Furopyridine Scaffolds

Reaction Type Substrate System Reagents/Conditions Product Type Reference
Nucleophilic Substitution 4-Chlorofuro[3,2-c]pyridine Sodium alkoxides / Secondary amines 4-Alkoxy or 4-Amino derivatives researchgate.net
N-Oxidation Furo[3,2-c]pyridine 3-Chloroperoxybenzoic acid (m-CPBA) Furo[3,2-c]pyridin-N-oxide researchgate.netresearchgate.net
Reissert-Henze Reaction Furo[3,2-c]pyridin-N-oxide Benzoyl chloride, KCN Furo[3,2-c]pyridine-carbonitrile researchgate.netresearchgate.net
Bromination

Ring Expansion and Ring Contraction Reactions

Ring expansion and contraction reactions offer pathways to modify the core structure of this compound, leading to novel heterocyclic systems. These transformations often proceed through cationic rearrangements or the involvement of carbenoid intermediates. wikipedia.org For instance, pinacol-type rearrangements can facilitate ring expansions by migrating an endocyclic bond to an exocyclic carbocation. wikipedia.org Conversely, ring contractions can occur through similar cationic rearrangements where a ring bond migrates to an internal carbocation, or via Favorskii-type rearrangements. wikipedia.org

While specific examples detailing ring expansion and contraction directly on the this compound scaffold are not extensively documented in the provided results, the general principles of these reactions are well-established for related heterocyclic systems. For example, tandem reactions involving Friedel–Crafts-type alkylation and subsequent ring closure can lead to different fused systems depending on the starting materials. rsc.org

A notable transformation that involves ring alteration is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, which has been observed in related fused pyrimidine (B1678525) systems. researchgate.net This type of reaction, while not a direct expansion or contraction of the furan ring, demonstrates the potential for significant skeletal reorganization of the heterocyclic core.

Derivatization into Polycondensed Systems (e.g., Triazolo[4',5':4,5]furo[2,3-c]pyridines)

A significant area of research has been the derivatization of the furo[2,3-c]pyridine (B168854) scaffold into more complex, polycondensed heterocyclic systems. A prime example is the synthesis of triazolo[4',5':4,5]furo[2,3-c]pyridines. acs.orgresearchgate.netnih.gov This transformation is typically achieved through a multi-step process starting from an "unusual" Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. acs.orgresearchgate.netnih.govnih.gov

The synthesis of these tricyclic compounds involves the initial formation of a 2,3-diamino-furo[2,3-c]pyridine intermediate. acs.orgresearchgate.net This intermediate is then subjected to diazotization, often mediated by nitrosonium ions, which leads to the formation of the fused triazole ring. acs.orgresearchgate.net This strategy has been successfully employed to create a library of diverse tricyclic compounds by varying the amine component in the initial GBB reaction. acs.org The structure of the resulting triazolo[4',5':4,5]furo[2,3-c]pyridine scaffold has been confirmed through spectroscopic methods and single-crystal X-ray diffraction. acs.orgresearchgate.net

The following table summarizes the synthesis of various triazolo[4',5':4,5]furo[2,3-c]pyridine derivatives:

Starting AmineProductYield (%)Reference
5-Chloropyridin-2-amine(1-(5-Chloropyridin-2-yl)-5-methyl-1H- acs.orgresearchgate.netnih.govtriazolo[4',5':4,5]furo[2,3-c]pyridin-8-yl)methanol10 nih.gov
5-Methylpyridin-2-amine(5-Methyl-1-(5-methylpyridin-2-yl)-1H- acs.orgresearchgate.netnih.govtriazolo[4',5':4,5]furo[2,3-c]pyridin-8-yl)methanol30 nih.gov
4-Chloroaniline(1-(4-Chlorophenyl)-5-methyl-1H- acs.orgresearchgate.netnih.govtriazolo[4',5':4,5]furo[2,3-c]pyridin-8-yl)methanol11.2 nih.gov

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving the this compound scaffold is crucial for controlling reaction outcomes and designing new synthetic routes. Key areas of investigation include cycloaddition reactions, ring-opening mechanisms, and the factors that determine regioselectivity and diastereoselectivity.

1,3-Dipolar Cycloaddition Reactions involving Furo[2,3-c]pyridine Intermediates

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered rings and has been applied to intermediates related to the furo[2,3-c]pyridine system. wikipedia.org In one study, the cycloaddition reaction between 1-(propargyl)pyridinium-3-olate, a pyridinium (B92312) ylide intermediate, and various dipolarophiles was investigated. mdpi.com This reaction can lead to the formation of furo[2,3-c]pyridine derivatives, among other products. mdpi.com

The reaction of 1-(propargyl)pyridinium-3-olate with ethyl propiolate, an asymmetric dipolarophile, yielded ethyl 2,6-dihydro-6-(prop-2-ynyl)furo[2,3-c]pyridine-3-carboxylate as a minor product. mdpi.com With a symmetric dipolarophile like diphenylacetylene, 2,6-dihydro-2,3-diphenyl-6-(prop-2-ynyl)furo[2,3-c]pyridine was also formed as a minor product. mdpi.com Density Functional Theory (DFT) calculations have been used to study the mechanism of these cycloaddition reactions, indicating that the pyridinium-3-olate acts as the nucleophile. mdpi.com

The table below shows the products obtained from the 1,3-dipolar cycloaddition of 1-(propargyl)pyridinium-3-olate:

DipolarophileFuro[2,3-c]pyridine ProductYield (%)Reference
Ethyl propiolateEthyl 2,6-dihydro-6-(prop-2-ynyl)furo[2,3-c]pyridine-3-carboxylate11 mdpi.com
Diphenylacetylene2,6-Dihydro-2,3-diphenyl-6-(prop-2-ynyl)furo[2,3-c]pyridine14 mdpi.com

Debrominative Ring-Opening Mechanisms

The debrominative ring-opening of brominated precursors is a key transformation in the synthesis of certain furo[2,3-c]pyridine derivatives and related structures. In the synthesis of furo[2,3-b]pyridine, a related isomer, a brominated octahydrofuro[2,3-b]pyridine intermediate was treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). clockss.org Instead of the expected dehydrobromination, a reversible debrominative ring-opening occurred, regenerating the starting alcohol. clockss.org

The proposed mechanism for this ring-opening involves the abstraction of the bromine atom by DBU to form an intermediate, which then undergoes ring-opening and protonation to yield the alcohol. clockss.org This highlights the nuanced reactivity of such systems and the importance of reaction conditions in directing the reaction pathway.

Regioselectivity and Diastereoselectivity in Transformations

Regioselectivity and diastereoselectivity are critical aspects of the reactions involving the furo[2,3-c]pyridine scaffold, particularly in cycloaddition reactions. In the 1,3-dipolar cycloaddition of 1-(propargyl)pyridinium-3-olate with ethyl propiolate, the reaction proceeded in a regioselective manner to afford specific regioisomers. mdpi.com Transition state calculations have been employed to explain the observed regioselectivity, with the activation energies of the possible transition states determining the product distribution. mdpi.com

Similarly, in the synthesis of functionalized 2,3-dihydrofuro[3,2-c]coumarins via a one-pot three-component reaction, high diastereoselectivity was observed. researchgate.net The stereochemistry of the products is influenced by the reaction conditions and the nature of the reactants.

Unusual Reaction Pathways leading to this compound Variants

The formation of the furo[2,3-c]pyridine skeleton can sometimes occur through unexpected or "unusual" reaction pathways. A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction. acs.orgresearchgate.netnih.govnih.gov While this reaction typically produces imidazo-fused scaffolds, the use of pyridoxal (B1214274) as the aldehyde component leads to the formation of the furo[2,3-c]pyridine skeleton as an "unusual GBB product". acs.orgresearchgate.netnih.govnih.govresearchgate.net This alternative cyclization pathway is thought to involve the phenolic or benzylic hydroxyl groups of pyridoxal. nih.gov

Another example of an unusual cascade reaction leads to furo[3,4-c]pyridine-1,4-diones, which involves a four-step tandem sequence of C-H activation, Lossen rearrangement, annulation, and lactonization. rsc.org These unique reaction pathways provide novel and efficient methods for accessing this compound variants and related structures that are otherwise difficult to synthesize.

Spectroscopic Characterization and Structural Elucidation of Furo 2,3 C Pyridin 3 2h One Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of Furo[2,3-c]pyridin-3(2H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H, ¹³C, and ¹⁵N NMR for Structural Confirmation

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy are fundamental one-dimensional techniques used to confirm the core structure of this compound derivatives.

¹H NMR: This technique provides information on the number, environment, and coupling of protons in a molecule. For this compound derivatives, characteristic signals for the pyridine (B92270) and furan (B31954) ring protons are observed. For instance, in a study of 2,5-disubstituted 2H-furo[2,3-c]pyrazoles, a related scaffold, the H-3 proton singlet appeared in the δ 7.60–7.77 ppm region, while the H-4 proton singlet was observed between δ 6.06–6.74 ppm. beilstein-journals.org The chemical shifts and splitting patterns of these protons are influenced by the nature and position of substituents on the heterocyclic core.

¹³C NMR: This method reveals the chemical environment of each carbon atom. The ¹³C NMR spectra of this compound derivatives show distinct signals for the carbonyl carbon, the carbons of the fused furan and pyridine rings, and any substituent carbons. researchgate.netscielo.org.mx For example, in a series of 2,5-disubstituted 2H-furo[2,3-c]pyrazoles, the spectra exhibited signals for all five carbon atoms of the core structure. beilstein-journals.org The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms or involved in double bonds typically appearing at higher chemical shifts.

¹⁵N NMR: While less common than ¹H and ¹³C NMR, ¹⁵N NMR can provide valuable insights into the electronic structure of nitrogen-containing heterocycles like this compound. The chemical shifts of the nitrogen atoms in the pyridine ring can be correlated with calculated net atomic charges, offering a deeper understanding of the molecule's electronic properties. researchgate.net

A representative table of ¹H and ¹³C NMR data for a Furo[2,3-c]pyridine (B168854) derivative is shown below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2-122.0
H-3-115.1
H-47.60-7.77-
H-5--
H-66.06-6.74-
C-3a--
C-7a--

Note: This table presents generalized data based on related structures. Actual chemical shifts will vary depending on the specific derivative and solvent used.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity of atoms in complex molecules like this compound derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. github.ioyoutube.com This is crucial for establishing the sequence of protons within the pyridine and furan rings and on any alkyl side chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. github.ioyoutube.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for accurately determining the molecular formula of a compound. numberanalytics.com Unlike low-resolution mass spectrometry, which provides the molecular weight to the nearest whole number, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. libretexts.org

For derivatives of this compound, HRMS is used to confirm the elemental composition by comparing the experimentally measured exact mass with the calculated mass for a proposed molecular formula. researchgate.netacs.org This provides strong evidence for the successful synthesis of the target molecule. For example, in the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridines, HRMS was used to confirm the formation of the tricyclic product. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. specac.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. specac.com

In the analysis of this compound derivatives, IR spectroscopy is particularly useful for identifying key functional groups:

C=O (Carbonyl) Stretch: The lactone (cyclic ester) carbonyl group in the this compound ring gives rise to a strong and characteristic absorption band, typically in the range of 1760-1690 cm⁻¹. libretexts.org

C-N Stretch: The stretching vibration of the C-N bond within the pyridine ring is typically observed in the fingerprint region of the spectrum. spectroscopyonline.com

C-O Stretch: The C-O bond of the furan ring will also show characteristic absorptions.

Aromatic C=C and C-H Stretches: The pyridine ring will exhibit characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. libretexts.org

The presence and position of these absorption bands provide confirmatory evidence for the this compound core structure.

Functional Group Characteristic IR Absorption Range (cm⁻¹)
C=O (Lactone)1760-1690
Aromatic C=C1600-1450
Aromatic C-H>3000
C-N1350-1000
C-O1300-1000

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

For this compound derivatives that can be crystallized, single-crystal X-ray analysis provides unambiguous confirmation of the molecular structure. It can definitively establish the connectivity of the fused ring system and the stereochemistry of any chiral centers. For instance, in a study of related furo[3,2-c]pyridine (B1313802) derivatives, X-ray diffraction revealed a nearly coplanar furopyridine ring system. researchgate.net In another example, the structure of a triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivative was confirmed by single-crystal X-ray diffraction, showing a flat, V-shaped arrangement. acs.org The crystal packing and intermolecular interactions, such as hydrogen bonding and π–π stacking, can also be elucidated, providing insights into the supramolecular chemistry of these compounds. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule. bioglobax.com This absorption corresponds to the promotion of electrons from the ground state to higher energy electronic states. bioglobax.com The resulting spectrum provides information about the electronic structure and conjugation within the molecule. technologynetworks.com

For this compound derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. researchgate.net The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are influenced by the extent of conjugation and the presence of various substituents on the this compound core. This technique is useful for confirming the presence of the conjugated system and for studying how modifications to the molecular structure affect its electronic properties. technologynetworks.com

Computational Chemistry and Molecular Modeling of Furo 2,3 C Pyridin 3 2h One Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of Furo[2,3-c]pyridin-3(2H)-one and its derivatives.

Density Functional Theory (DFT) for Mechanistic Studies and Electronic Structure

DFT calculations are widely employed to investigate the mechanistic pathways of reactions involving furopyridine scaffolds. For instance, in the study of 1,3-dipolar cycloaddition reactions, DFT has been used to understand the mechanism and regioselectivity of the formation of related bicyclic systems. mdpi.com By calculating the energies of transition states, researchers can predict which regioisomers are more likely to form. mdpi.com These calculations also help in understanding the global and local reactivity descriptors, identifying the nucleophilic and electrophilic sites within the molecule. mdpi.com

The electronic structure of these compounds, including the distribution of electron density, can be mapped to predict sites susceptible to nucleophilic or electrophilic attack, which is crucial for designing synthetic modifications. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations. A smaller HOMO-LUMO gap suggests higher chemical reactivity. For example, in a study of related furo[2,3-b]indol-3a-ol derivatives, a compound with a low HOMO-LUMO energy gap of 4.114 eV was identified as having high chemical reactivity. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are also valuable for predicting spectroscopic data, which aids in the characterization of newly synthesized compounds. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), can accurately predict vibrational frequencies (FT-IR and Raman), as well as ¹H and ¹³C NMR chemical shifts. researchgate.netrsc.orgresearchgate.netijcce.ac.ir For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used for NMR predictions. researchgate.netresearchgate.net The calculated spectroscopic data is often in good agreement with experimental results, helping to confirm the molecular structure of compounds like this compound and its derivatives. researchgate.netrsc.orgresearchgate.net

Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand might interact with a biological target.

Ligand-Protein Interaction Prediction with Biological Targets

Derivatives of the furopyridine core have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various biological targets. For example, derivatives have been docked into the active sites of enzymes like HIV-1 reverse transcriptase, suggesting potential antiviral activity. smolecule.com Other studies have focused on cancer-related targets. For instance, furopyridine derivatives have been investigated as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. nih.gov Docking studies have also been performed on targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are implicated in cancer progression. ekb.eg Furthermore, furopyrimidine derivatives have been studied as potential dual inhibitors of PI3K/AKT. rsc.org

Identification of Binding Affinities and Modes

Molecular docking simulations not only predict if a molecule will bind to a target but also how it binds and the strength of that interaction. These studies reveal specific interactions, such as hydrogen bonds and π-stacking, between the ligand and amino acid residues in the protein's active site. For example, in a study of furopyridone derivatives targeting esophageal cancer, docking revealed that the furan (B31954) ring engaged in a π-stacking interaction with a tryptophan residue, while the carbonyl group of the pyridinone formed hydrogen bonds with arginine residues. mdpi.com The binding energy, a measure of the affinity of the ligand for the protein, is also calculated. In one study, a furo[2,3-b]indol-3a-ol derivative exhibited a promising binding energy of -6.89 kcal/mol with CDK2. nih.gov Similarly, novel furo[2,3-d]pyrimidines showed binding energies ranging from -7.2 to -8.5 Kcal/mol against SARS-CoV-2 proteases. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis

Before a compound can be considered for further development as a drug, its pharmacokinetic properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's likely absorption, distribution, metabolism, and excretion properties.

Studies on this compound derivatives and related heterocyclic systems often include in silico ADMET analysis. researchgate.netsmolecule.com These predictions help to prioritize compounds with favorable pharmacokinetic profiles. For example, tools like SwissADME are used to calculate properties such as lipophilicity (logP) and topological polar surface area (TPSA), which are important for oral bioavailability. Desirable ranges for these properties are often considered, such as a logP less than 3 and a TPSA less than 90 Ų. The drug-likeness of compounds is often assessed using rules like Lipinski's Rule of Five. mdpi.com In silico predictions for thieno[2,3-c]pyridine (B153571) derivatives have also been conducted to establish their drug-like properties. mdpi.com

Below is a table summarizing some of the key computational findings for this compound and related systems:

Computational MethodApplicationKey Findings
Density Functional Theory (DFT) Mechanistic StudiesElucidation of reaction pathways and regioselectivity in cycloaddition reactions. mdpi.com
Electronic StructurePrediction of reactive sites and HOMO-LUMO energy gaps to assess chemical reactivity. nih.gov
Spectroscopic ParametersAccurate prediction of IR, Raman, and NMR spectra for structural confirmation. researchgate.netrsc.orgresearchgate.net
Molecular Docking Ligand-Protein InteractionIdentification of potential biological targets such as HIV-1 RT, CDK2, EGFR, and VEGFR-2. nih.govsmolecule.comekb.eg
Binding Affinities and ModesDetailed analysis of binding interactions (hydrogen bonds, π-stacking) and calculation of binding energies. nih.govmdpi.comnih.gov
In Silico ADMET Pharmacokinetic PredictionAssessment of absorption, distribution, metabolism, and excretion properties to guide lead optimization. researchgate.netsmolecule.commdpi.commdpi.com

Structure Activity Relationship Sar Studies of Furo 2,3 C Pyridin 3 2h One Analogues

Impact of Substituent Variation on Biological Potency

The biological potency of Furo[2,3-C]pyridin-3(2H)-one analogues is highly sensitive to the nature and position of various substituents on the core scaffold. Research has shown that modifying this structure can lead to potent inhibitors of protein kinases and compounds with significant cytotoxic activity against cancer cells. nih.govmdpi.com

For instance, a series of furan-pyridinone derivatives were synthesized and evaluated for their anti-tumor activities against esophageal cancer cell lines, KYSE70 and KYSE150. mdpi.comnih.gov The studies revealed that the nature of the substituent group plays a significant role in the cytotoxic efficacy. One of the most potent compounds identified, designated as 4c , exhibited remarkable inhibition of cancer cell growth at a concentration of 20 µg/mL. nih.gov The IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth, was determined to be as low as 0.655 µg/mL after 24 hours of treatment. nih.gov

In another line of research focusing on 2,3-diamino-furo[2,3-c]pyridines as agonists for Toll-like receptor 8 (TLR8), a distinct SAR was observed with different substituents at the C2 position of the furopyridine ring system. nih.gov This highlights that even minor structural modifications can significantly alter the biological target and activity profile of the scaffold.

The development of Furo[2,3-c]pyridine-based indanone oximes as inhibitors of the B-Raf kinase further underscores the importance of substituent effects. nih.govresearchgate.net The evolution from initial screening hits to highly potent and selective inhibitors was achieved through rational, iterative modifications of the substituents on the core structure. nih.govresearchgate.netrcsb.org

The following table summarizes the cytotoxic activity of selected furanopyridinone derivatives against the KYSE70 esophageal cancer cell line, demonstrating the impact of substituent variation. mdpi.com

Table 1: Cytotoxic Activity of Furanopyridinone Derivatives against KYSE70 Cells

Compound Substituent Group Concentration (µg/mL) Inhibition (%) IC₅₀ (µg/mL)
3b 5-(3-bromopropyl)-6-isobutyl 40 85.9 1.125
3e 5-(3-bromopropyl)-6-(sec-butyl) 40 98.0 0.985
3f 5-(4-bromobutyl)-6-(sec-butyl) 40 99.0 0.897
3i 5-(2-bromoethyl)-6-isobutyl 40 89.9 1.002
4c See compound list 20 99.0 0.655

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental aspect of pharmacology that dictates how a drug interacts with its biological target. ijpsjournal.comnih.gov Chiral drugs, which exist as non-superimposable mirror images called enantiomers, can exhibit significant differences in their biological activity, potency, and metabolic profiles. nih.govresearchgate.net

When a substituent introduced onto the this compound scaffold creates a chiral center, the resulting enantiomers may behave as two distinct substances in a biological system. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. google.com One enantiomer might fit perfectly into a binding site and elicit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov

While specific studies focusing exclusively on the separated enantiomers of this compound derivatives are not extensively detailed in the provided literature, the principles of medicinal chemistry strongly suggest that stereochemistry would be a critical factor. The synthesis of non-racemic (enantiomerically enriched) furo[3,4-c]pyridine (B3350340) derivatives has been pursued, acknowledging that enantiomers can differ in therapeutic activity. google.com Therefore, for any chiral analogue of this compound, the synthesis and evaluation of individual enantiomers would be an essential step in drug development to identify the more potent and safer stereoisomer for therapeutic use. researchgate.net

Molecular Features Critical for Target Binding and Selectivity

The ability of this compound analogues to bind to their intended biological targets with high affinity and selectivity depends on specific molecular features inherent to the scaffold. For kinase inhibitors, these features enable crucial interactions within the ATP-binding pocket of the enzyme.

Molecular docking studies on furanopyridinone derivatives have suggested that the carbonyl (C=O) group of the pyridone moiety is a key feature for binding. nih.gov This oxygen atom can act as a hydrogen bond acceptor, forming a strong, directional interaction with hydrogen bond donor residues (like the backbone NH of an amino acid) in the active site of target proteins such as METAP2 and EGFR. nih.gov

The fused ring system itself, comprising the furan (B31954) and pyridine (B92270) rings, provides a rigid, planar structure that serves as a scaffold. The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can also participate in hydrogen bonding, either as acceptors or by influencing the electronic properties of the molecule. For the isomeric furo[2,3-b]pyridine (B1315467) core, modifications to the hydrogen bond interactions with the enzyme's hinge region are known to improve selectivity without sacrificing potency. nih.gov

Hinge-Binding Pharmacophores and Kinase Inhibitor Design

In the field of kinase inhibitor design, a "hinge-binder" is a chemical scaffold that forms key hydrogen bonds with the hinge region of the kinase ATP-binding site. This interaction mimics the way adenosine, a part of ATP, binds to the kinase. The this compound scaffold and its isomers, such as furo[2,3-b]pyridine and furo[3,2-c]pyridine (B1313802), are recognized as privileged hinge-binding pharmacophores. nih.govnih.gov

The furo[2,3-b]pyridine core is considered an isostere of 7-azaindole, another well-known hinge-binding template used in many approved kinase inhibitors. nih.gov Isosteric replacement is a common strategy in drug design where one functional group is replaced by another with similar physical and electronic properties to modulate a drug's activity and selectivity. nih.gov Utilizing the furopyridine core allows for the creation of novel chemical matter with potentially improved properties.

The design strategy often involves a "scaffold hopping" approach, where the core of a known, potent inhibitor is replaced with a new one, like a furopyridine. acs.orgnih.gov This is done to discover inhibitors with new binding modes, improved selectivity, or better pharmaceutical properties. The furopyridine scaffold provides a rigid framework that correctly orients substituents to interact with different regions of the ATP pocket, including the critical hinge residues. nih.govnih.gov The successful development of potent inhibitors for various kinases, such as B-Raf, VEGFR2, Tie-2, and EphB4, based on furopyridine templates demonstrates the effectiveness of this scaffold in kinase inhibitor design. nih.govnih.gov

Advanced Applications in Medicinal Chemistry and Drug Discovery

Furo[2,3-C]pyridin-3(2H)-one as a Privileged Scaffold for Drug Development

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a foundation for the discovery of new drugs. The furo[2,3-c]pyridine (B168854) core, along with its isomers, has emerged as such a scaffold. The pyridone portion of the molecule is particularly valuable in medicinal chemistry, as it can function as both a hydrogen bond acceptor and donor and can act as a bioisostere for other common chemical groups like phenyls and amides. researchgate.net This versatility can help improve a drug molecule's properties, including its solubility and metabolic stability. researchgate.net

The fusion of the pyridone with a furan (B31954) ring creates a unique chemical entity that has been successfully exploited for various therapeutic targets. For instance, derivatives of the related furo[3,2-b]pyridine (B1253681) isomer have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway. nih.gov

Directly demonstrating the privileged nature of the furo[2,3-c]pyridine core, researchers have developed 7-aminofuro[2,3-c]pyridine derivatives as potent inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1). In this research, strategic modifications to the furo[2,3-c]pyridine scaffold successfully addressed initial problems with poor kinase selectivity and pharmacokinetics, ultimately yielding selective inhibitors with excellent oral exposure. The structural similarity of the fused furopyrazole system to benzo[b]furan, a well-known privileged motif in biologically active compounds, further underscores the potential of such fused heterocyclic systems in drug discovery. beilstein-journals.org

Table 1: Examples of Furopyridine Scaffolds and Their Biological Targets
ScaffoldBiological Target(s)Therapeutic AreaReference
7-Aminofuro[2,3-c]pyridineTAK1 KinaseInflammatory Diseases, Oncology
Furo[3,2-b]pyridineCdc-like kinases (CLKs), Hedgehog PathwayOncology, Developmental Disorders nih.gov
2,3-Diamino-furo[2,3-c]pyridineToll-like Receptor 8 (TLR8)Immunology (Vaccine Adjuvants) nih.gov
Furo[2,3-d]pyrimidine (B11772683)VEGFR-2, PDGFR-β, DHFROncology researchgate.net

Development of Multi-Target-Directed Ligands (MTDLs)

Complex multifactorial diseases like cancer and neurodegenerative disorders have spurred the development of multi-target-directed ligands (MTDLs). mdpi.com MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, offering potential for improved efficacy and a reduced likelihood of drug resistance. mdpi.comcsic.es

While the specific this compound core is still being explored for MTDL applications, closely related fused furan heterocycles have shown significant promise. A notable example is the furo[2,3-d]pyrimidine scaffold, which is structurally analogous to furopyridine. Researchers have designed and synthesized a series of 2,4-diamino-5-substituted furo[2,3-d]pyrimidines to act as inhibitors of both receptor tyrosine kinases (RTKs) and dihydrofolate reductase (DHFR). researchgate.net This dual action combines a cytostatic effect (inhibiting cell growth via RTK inhibition) and a cytotoxic effect (killing cells via DHFR inhibition) within a single molecule. researchgate.net

One of the lead compounds from this series, compound 32 , demonstrated potent dual inhibitory activity against VEGFR-2 and PDGFR-β, as well as inhibitory activity against human DHFR, showcasing the potential of this scaffold in creating effective anti-cancer MTDLs. researchgate.net Similarly, furo[2,3-b]quinolin-4-amine derivatives, which can be considered extended analogues of the furopyridine system, have been developed as selective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), targets relevant to Alzheimer's disease. researchgate.net These examples strongly suggest that the furo[2,3-c]pyridine framework is a viable and promising scaffold for the rational design of novel MTDLs.

Table 2: Dual-Target Inhibitory Activity of a Furo[2,3-d]pyrimidine Analog
CompoundTarget 1 (Kinase)Target 2 (Kinase)Target 3 (Enzyme)Reference
Compound 32 (a 2,4-diaminofuro[2,3-d]pyrimidine)VEGFR-2PDGFR-βhDHFR researchgate.net

Potential as Vaccine Adjuvants

Vaccine adjuvants are substances that enhance the immune response to an antigen. There is significant interest in developing new adjuvants, particularly those that can activate the innate immune system via pattern recognition receptors like Toll-like receptors (TLRs). nih.govnih.gov Agonists of TLR8 are considered promising candidate adjuvants because they can induce a robust T helper 1 (Th1)-polarizing cytokine response, which is crucial for effective cell-mediated immunity. nih.gov

Derivatives of the furo[2,3-c]pyridine scaffold have been identified as a novel class of potent and specific TLR8 agonists. nih.gov In a key study, a library of 2,3-diamino-furo[2,3-c]pyridines was synthesized and found to specifically activate TLR8-dependent signaling pathways. nih.gov A significant finding was that these compounds demonstrated prominent adjuvant effects in immunization studies but, crucially, did not induce the secretion of proinflammatory cytokines like TNF-α or IL-1β. nih.gov This profile is highly desirable for an adjuvant, as it suggests a reduced risk of local or systemic reactogenicity (side effects like fever and inflammation). nih.gov

Further research into related structures, such as furo[2,3-c]quinolines, has reinforced these findings. A C2-butyl-furo[2,3-c]quinoline derivative was identified as a potent and pure TLR8 agonist with no detectable TLR7 activity. nih.govacs.org This high selectivity is important for carefully evaluating the specific role of TLR8 activation in immune responses. nih.gov The discovery of the furo[2,3-c]pyridine and related quinoline (B57606) chemotypes as pure TLR8 agonists provides a clear path toward evaluating these compounds as next-generation vaccine adjuvants. nih.govacs.org

Table 3: Furo[2,3-c]pyridine Derivatives as TLR8-Agonist Vaccine Adjuvants
Compound ClassMechanism of ActionKey Research FindingReference
2,3-Diamino-furo[2,3-c]pyridinesSelective TLR8 AgonistStrong adjuvant activity without proinflammatory cytokine induction. nih.gov
4-Amino-furo[2,3-c]quinolinesSelective TLR8 AgonistPure TLR8 agonism with no detectable TLR7 activity. nih.govacs.org
C2-Butyl-furo[2,3-c]quinolinePotent and Selective TLR8 AgonistInduces Th1-biasing cytokines IL-12 and IL-18 but not IFN-α (a TLR7-mediated cytokine). nih.gov

Role as Synthetic Intermediates in Pharmaceutical and Agrochemical Industries

Beyond its direct use in bioactive molecules, the this compound core and its related isomers are valuable synthetic intermediates. These structures serve as versatile building blocks for the construction of more complex chemical entities for both the pharmaceutical and agrochemical industries.

A clear example of this utility is found in a patented synthetic route where a related isomer, furo[3,4-c]pyridine-1,3-dione, is used as the initial raw material. google.com Through a sequence of lactamization, reduction, and salification, this starting material is converted into 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine hydrochloride, which is described as an important medical intermediate for new drug development. google.com This demonstrates how the furopyridine skeleton can be chemically transformed into other desirable heterocyclic systems.

Furthermore, the furopyridine core can be incorporated into more elaborate molecular architectures. For instance, the successful synthesis of a complex furo[2′,3′:5,6]chromeno[3,2-c]pyridin-3(2H)-one derivative has been reported. mdpi.com The ability to use the furopyridine system as a foundational piece for constructing such multi-ring structures highlights its importance and versatility as a synthetic intermediate in organic chemistry, enabling access to novel and diverse chemical matter for screening and development in various life science industries.

Future Directions and Research Opportunities

Exploration of Underexplored Furo[2,3-c]pyridine (B168854) Derivatives

The core structure of Furo[2,3-c]pyridin-3(2H)-one offers numerous sites for chemical modification, opening the door to a vast and largely unexplored chemical space. smolecule.com Future research will likely focus on the synthesis and characterization of novel analogues with diverse substituents. For instance, the introduction of different functional groups at various positions on the fused ring system can significantly alter the molecule's steric and electronic properties. This, in turn, can influence its biological activity and potential therapeutic applications.

A key area of interest is the synthesis of derivatives that can act as inhibitors of enzymes like HIV-1 reverse transcriptase, building upon initial findings. smolecule.com Research into derivatives with anti-inflammatory, analgesic, and anticancer properties is also an active area of investigation. smolecule.commdpi.com The unique structure of this compound also makes it a candidate for the development of new functional materials, with potential applications in organic electronics and sensors. smolecule.com

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of research into Furo[2,3-c]pyridine derivatives is intrinsically linked to the development of efficient and sustainable synthetic methods. Current synthetic strategies often involve multi-step processes. researchgate.net Future efforts will aim to devise more streamlined and environmentally friendly approaches.

Several innovative synthetic strategies are being explored. These include:

Multicomponent Reactions: These reactions allow for the construction of complex molecules like this compound in a single step from simple starting materials. smolecule.com

[5C + 1N] Annulations: This novel approach has been used to synthesize related dihydrofuro[3,2-c]pyridines and could be adapted for the Furo[2,3-c]pyridine scaffold. acs.org

Palladium-Catalyzed Reactions: Techniques like the Sonogashira coupling have been employed to create substituted furopyridines and could be further optimized for efficiency and broader applicability. researchgate.net

Catalyst-Free Conditions: The development of synthetic routes that proceed under catalyst-free conditions, for example in water, represents a significant step towards green chemistry. researchgate.net

These novel routes aim to improve reaction yields, reduce waste, and utilize less hazardous reagents, making the synthesis of these valuable compounds more practical and sustainable.

Deeper Mechanistic Insights into Biological Activities

While preliminary studies have identified several biological activities of Furo[2,3-c]pyridine derivatives, a comprehensive understanding of their mechanisms of action is often lacking. Future research will need to delve deeper into how these compounds interact with their biological targets at a molecular level.

For example, although some derivatives have shown promise as TLR8 agonists, the precise interactions with the receptor that lead to downstream signaling remain to be fully elucidated. nih.govnih.gov Similarly, for derivatives exhibiting anticancer activity, identifying the specific cellular pathways they modulate is crucial for further development. mdpi.com Mechanistic studies, including enzyme inhibition assays, receptor binding studies, and cellular assays, will be essential to unravel these complexities. smolecule.comnih.gov Understanding the mechanism of action is critical for optimizing the therapeutic potential of these compounds and for identifying potential off-target effects.

Design of Highly Selective and Potent Agents

Building on a deeper mechanistic understanding, the next logical step is the rational design of Furo[2,3-c]pyridine derivatives with high potency and selectivity for specific biological targets. This involves a multidisciplinary approach combining computational modeling, synthetic chemistry, and biological evaluation.

Structure-activity relationship (SAR) studies will be pivotal in this endeavor. By systematically modifying the chemical structure and observing the effects on biological activity, researchers can identify the key molecular features responsible for potency and selectivity. nih.gov For instance, virtual and high-throughput screening has already led to the discovery of Furo[2,3-c]pyridine indanone oximes as highly potent and selective B-Raf inhibitors. nih.gov This approach can be extended to other targets, such as VEGFR-2, for the development of anti-angiogenic agents. nih.gov The ultimate goal is to design compounds that are highly effective against their intended target while minimizing interactions with other biomolecules, thereby reducing the potential for side effects.

Investigation of Polycondensed Furo[2,3-c]pyridine Systems

The fusion of the Furo[2,3-c]pyridine core with other heterocyclic rings can lead to the formation of polycondensed systems with novel and potentially enhanced properties. The synthesis and study of these more complex structures is a burgeoning area of research.

Examples of such systems that have been synthesized include:

Triazolo[4′,5′:4,5]furo[2,3-c]pyridines: These tricyclic compounds are formed via post-modification of an unusual Groebke–Blackburn–Bienaymé multicomponent reaction. researchgate.net

Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines: These compounds have been investigated for their potential as anticancer agents. mdpi.com

Difuro[3,2-c:3′,2′-e]pyridine: This novel tricyclic heterocycle has been synthesized and its reactivity explored. researchgate.net

The investigation of these polycondensed systems opens up new avenues for drug discovery and materials science, as the extended π-systems and altered three-dimensional shapes can lead to unique biological activities and physical properties.

Translational Research from In Vitro to In Vivo Studies

A crucial step in the development of any new therapeutic agent is the transition from promising in vitro (laboratory) results to in vivo (animal) studies. This translational research is essential to evaluate the efficacy, safety, and pharmacokinetic properties of Furo[2,3-c]pyridine derivatives in a living organism.

While many studies have demonstrated the in vitro activity of these compounds against various cell lines and enzymes, there is a need for more extensive in vivo testing. mdpi.commdpi.com For example, Furo[2,3-c]pyridine derivatives identified as potent enzyme inhibitors in vitro will need to be evaluated in animal models of the corresponding disease to confirm their therapeutic potential. This phase of research is critical for determining whether these compounds have the potential to become clinically useful drugs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Furo[2,3-c]pyridin-3(2H)-one and its derivatives?

  • Methodological Answer : A key approach involves cyclization reactions using halogenated pyridazine intermediates. For example, 4-cyano-5,6-diphenylpyridazin-3(2H)-one reacts with ethyl chloroacetate or chloroacetamide under reflux conditions to yield ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate (2) or 5-aminofuro[2,3-c]pyridazine-6-carboxamide (3), respectively. These intermediates are versatile for constructing fused heterocyclic systems like pyrimido[4',5':4,5]furopyridazines . Alternative routes include palladium-mediated cross-coupling reactions to synthesize benzo-fused derivatives, leveraging chloropyridine precursors .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, 1H^1H NMR can resolve methyl groups (singlet at δ 7 ppm) and aromatic protons (doublets/double-doublets for phenyl rings). 13C^{13}C NMR distinguishes carbonyl carbons (δ ~160-180 ppm) and heterocyclic carbons. X-ray crystallography is recommended for unambiguous structural confirmation, particularly for fused derivatives .

Q. How can researchers assess the stability of this compound under experimental conditions?

  • Methodological Answer : Stability testing should include thermal analysis (e.g., DSC/TGA) and pH-dependent degradation studies. Store the compound at 2–8°C in a dry environment to prevent hydrolysis. Monitor for decomposition via HPLC using a pH 6.5 ammonium acetate/acetic acid buffer system, as described in pharmacopeial protocols .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized when cyclization reactions show low efficiency?

  • Methodological Answer : Optimize reaction stoichiometry and solvent polarity. For example, using polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) improves cyclization efficiency. Catalytic additives like DBU (1,8-diazabicycloundec-7-ene) can enhance ring closure in halogenated intermediates . Monitor reaction progress via TLC or LC-MS to identify side products (e.g., dimerization).

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound analogs?

  • Methodological Answer : Re-evaluate purity (>95% by HPLC) and stereochemical integrity (chiral HPLC or X-ray). For SAR discrepancies, synthesize regioisomers (e.g., benzo[4,5]furo[2,3-b]pyridine vs. [3,2-b]pyridine) to isolate positional effects. Use computational modeling (e.g., DFT or molecular docking) to predict binding interactions and validate with in vitro assays .

Q. How can researchers design this compound derivatives with enhanced biological activity while minimizing toxicity?

  • Methodological Answer : Introduce substituents at the 5- and 6-positions to modulate electronic and steric properties. For example, carboxamide groups (e.g., compound 3) improve solubility and reduce cytotoxicity compared to ester analogs. Prioritize derivatives with logP <3 to enhance bioavailability. Preclinical toxicity screening should include Ames tests and in vivo models to assess skin sensitization (H315 hazard) and ocular irritation (H319) .

Q. What analytical methods resolve co-elution issues in HPLC analysis of this compound mixtures?

  • Methodological Answer : Employ gradient elution with a C18 column and mobile phases adjusted to pH 6.5–7.0 using ammonium acetate. For co-eluting peaks, use tandem mass spectrometry (LC-MS/MS) or orthogonal techniques like capillary electrophoresis. Validate method robustness per ICH Q2(R1) guidelines .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact (H315, H319). Work under a fume hood to prevent inhalation of dust (H335). In case of spills, avoid dry sweeping; use wet wipes and dispose as hazardous waste. Store at 2–8°C in sealed containers to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.